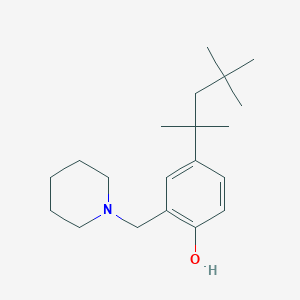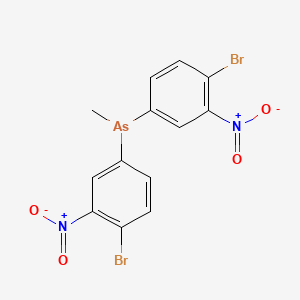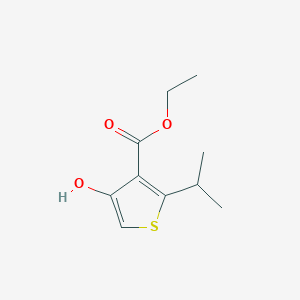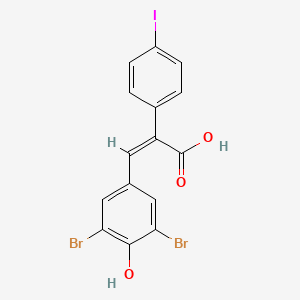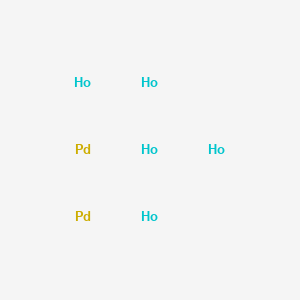
Holmium--palladium (5/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium–palladium (5/2) is a compound formed by the combination of holmium and palladium in a specific stoichiometric ratio. Holmium is a rare-earth element known for its magnetic properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium–palladium (5/2) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of holmium and palladium powders in a controlled atmosphere. The reaction is typically carried out at high temperatures (around 1000°C) to ensure complete formation of the compound. The reaction can be represented as:
Ho+25Pd→HoPd2.5
Industrial Production Methods
In industrial settings, the production of holmium–palladium (5/2) often involves the use of advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the desired properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Holmium–palladium (5/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form holmium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental form using reducing agents such as hydrogen gas.
Substitution: The palladium atoms in the compound can be substituted with other transition metals through various chemical reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Transition metal salts in the presence of suitable ligands and solvents.
Major Products Formed
Oxidation: Holmium oxide and palladium oxide.
Reduction: Elemental holmium and palladium.
Substitution: Compounds with substituted transition metals.
Applications De Recherche Scientifique
Holmium–palladium (5/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and magnetic materials.
Mécanisme D'action
The mechanism of action of holmium–palladium (5/2) depends on its specific application. In catalysis, the compound acts as a catalyst by providing active sites for chemical reactions to occur. The palladium atoms in the compound facilitate the adsorption and activation of reactant molecules, while the holmium atoms contribute to the overall stability and activity of the catalyst. In biological applications, the compound interacts with cellular components and can be used to target specific tissues or cells.
Comparaison Avec Des Composés Similaires
Holmium–palladium (5/2) can be compared with other similar compounds, such as:
Holmium–nickel (5/2): Similar magnetic properties but different catalytic activity.
Holmium–cobalt (5/2): Different magnetic and catalytic properties.
Palladium–yttrium (5/2): Different physical and chemical properties.
The uniqueness of holmium–palladium (5/2) lies in its combination of magnetic and catalytic properties, making it suitable for a wide range of applications that require both characteristics.
Conclusion
Holmium–palladium (5/2) is a compound with unique properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable material for various fields, including chemistry, biology, medicine, and industry. The comparison with similar compounds highlights its distinct characteristics and potential for future research and development.
Propriétés
Numéro CAS |
12055-66-2 |
|---|---|
Formule moléculaire |
Ho5Pd2 |
Poids moléculaire |
1037.5 g/mol |
Nom IUPAC |
holmium;palladium |
InChI |
InChI=1S/5Ho.2Pd |
Clé InChI |
SIIBAEYTKVYFRS-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Ho].[Ho].[Ho].[Ho].[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



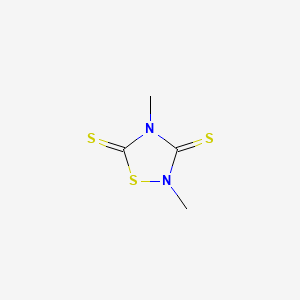

![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
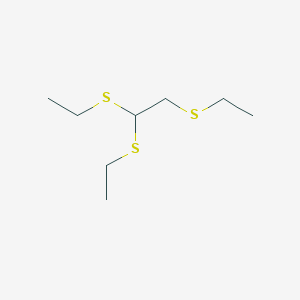
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
